DapL-IN-1 DapL-IN-1 DapL-IN-1 is an inhibitor of L,L-diaminopimelate aminotransferase (DapL).
Brand Name: Vulcanchem
CAS No.: 423732-11-0
VCID: VC0525020
InChI: InChI=1S/C17H15N3O3S/c18-19-17(21)15-10-12-6-4-5-7-13(12)11-16(15)20-24(22,23)14-8-2-1-3-9-14/h1-11,20H,18H2,(H,19,21)
SMILES: C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2C(=O)NN
Molecular Formula: C17H15N3O3S
Molecular Weight: 341.4 g/mol

DapL-IN-1

CAS No.: 423732-11-0

Inhibitors

VCID: VC0525020

Molecular Formula: C17H15N3O3S

Molecular Weight: 341.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

DapL-IN-1 - 423732-11-0

CAS No. 423732-11-0
Product Name DapL-IN-1
Molecular Formula C17H15N3O3S
Molecular Weight 341.4 g/mol
IUPAC Name N-[3-(hydrazinecarbonyl)naphthalen-2-yl]benzenesulfonamide
Standard InChI InChI=1S/C17H15N3O3S/c18-19-17(21)15-10-12-6-4-5-7-13(12)11-16(15)20-24(22,23)14-8-2-1-3-9-14/h1-11,20H,18H2,(H,19,21)
Standard InChIKey NBSWNEYEAADJGQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2C(=O)NN
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2C(=O)NN
Appearance Solid powder
Description DapL-IN-1 is an inhibitor of L,L-diaminopimelate aminotransferase (DapL).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms DapL-IN-1; DapL IN 1; DapLIN1; DapL inhibitor 1; DapL-inhibitor-1;
Reference 1: McKinnie SM, Rodriguez-Lopez EM, Vederas JC, Crowther JM, Suzuki H, Dobson RC, Leustek T, Triassi AJ, Wheatley MS, Hudson AO. Differential response of orthologous L,L-diaminopimelate aminotransferases (DapL) to enzyme inhibitory antibiotic lead compounds. Bioorg Med Chem. 2014 Jan 1;22(1):523-30. doi: 10.1016/j.bmc.2013.10.055. Epub 2013 Nov 9. PubMed PMID: 24268540.
2: Sebela M, Frébort I, Lemr K, Brauner F, Pec P. A study on the reactions of plant copper amine oxidase with C3 and C4 aliphatic diamines. Arch Biochem Biophys. 2000 Dec 1;384(1):88-99. PubMed PMID: 11147840.
PubChem Compound 877367
Last Modified Nov 11 2021
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